molecular formula C16H11F2NO3S B2405676 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1325306-46-4

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Cat. No.: B2405676
CAS No.: 1325306-46-4
M. Wt: 335.32
InChI Key: CKFZEEMWWVYFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a chemical compound . The molecular formula is C16H11NO3F2S .


Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to a 3-methylphenyl group .

Scientific Research Applications

Chemical and Structural Analysis

  • Chemical Transformations and Synthesis

    Research on quinolin-4(1H)-one derivatives has revealed various chemical transformations and synthesis methods. For instance, 3-amino-2-quinolones have been explored for antimalarial drug development, involving acylation with acyl chloride, sulfonyl chloride, and acetic anhydride (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003). Similarly, dihydroisoindoloquinolin-11-ones were synthesized via solvent-free catalytic reactions, highlighting the compound's versatility in organic synthesis (Merchán Arenas & Kouznetsov, 2014).

  • Novel Synthesis Methods

    A study on the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes led to the development of 4-sulfonyl quinoline-2(1H)-ones, showcasing innovative approaches to synthesizing quinolinone derivatives (Zhai, Zhou, Liu, Leng, Zhang, Li, Wang, & Zhu, 2022).

Biological and Medicinal Research

  • Antibacterial Applications

    A potent broad-spectrum antibacterial isothiazoloquinolone was synthesized using 2-sulfonylquinolone as a key intermediate. This compound showed efficacy against resistant organisms like MRSA, highlighting the medicinal potential of quinolin-4(1H)-one derivatives (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).

  • Anticancer Research

    Novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and evaluated as anticancer agents. They demonstrated potent cytotoxicity against tumor cell lines, indicating their potential as anticancer leads (Chen, Lin, Huang, Chan, Kuo, Lee, & Huang, 2013).

Chemical Characterization and Analysis

  • Structural Analysis

    Quinolinones like 4-quinolinones have been extensively studied for their chemical properties, adaptability, and applications across various fields. The structural characterization of quinolinone derivatives provides insights into their potential applications in medicine and engineering (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019).

  • Synthetic Pathways and Applications

    Studies on the synthesis of quinolinone derivatives reveal versatile pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and biochemical research (Nosova, Lipunova, Slepukhin, & Charushin, 2013).

Properties

IUPAC Name

6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFZEEMWWVYFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.